molecular formula C5H5BrClNS B566944 5-Bromo-2-chloro-4-ethylthiazole CAS No. 1291487-22-3

5-Bromo-2-chloro-4-ethylthiazole

Cat. No.: B566944
CAS No.: 1291487-22-3
M. Wt: 226.516
InChI Key: NGHSYJZHLYPHNX-UHFFFAOYSA-N
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Description

Chemical Formula: C₅H₆BrClNS
Molecular Weight: ~227.54 g/mol
CAS Number: 1291487-22-3
Structure: A thiazole ring substituted with bromine at position 5, chlorine at position 2, and an ethyl group at position 4.

Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring. The substitution pattern of 5-Bromo-2-chloro-4-ethylthiazole positions it as a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSYJZHLYPHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716659
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-22-3
Record name Thiazole, 5-bromo-2-chloro-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, spongy nickel, and various organoboron reagents for coupling reactions . Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

5-Bromo-2-chloro-4-ethylthiazole serves as an intermediate in the synthesis of more complex thiazole derivatives. It can undergo various chemical reactions, including:

  • Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction Reactions: Modifications to the thiazole ring can enhance its reactivity and stability.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi.
CompoundActivityReference
This compoundAntimicrobial
Various thiazolesAnticancer

Medicinal Chemistry

The compound is explored as a building block for drug development, particularly in designing thiazole-based pharmaceuticals. Notable studies include:

  • Anticancer Activity: A series of thiazoles were evaluated for their cytotoxicity against human cancer cell lines, showing promising results with specific substitutions enhancing activity.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)30
Indolyl-thiazolesVarious10–30

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazoles, including derivatives of this compound, compounds exhibited selective cytotoxicity towards breast cancer cell lines (IC50 values ranging from 10 to 30 µM). The structure–activity relationship (SAR) revealed that specific substitutions at the C-2 position significantly impacted anticancer efficacy .

Case Study 2: Antimicrobial Screening

A screening of thiazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethylthiazole involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The specific pathways and targets depend on the functional groups attached to the thiazole ring and the overall molecular structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at Position 2

5-Bromo-2-ethyl-4-methylthiazole (CAS 863190-90-3)
  • Formula : C₆H₈BrNS
  • Molecular Weight : 206.10 g/mol
  • Key Differences : Position 2 has an ethyl group instead of chlorine.
  • Reduced electrophilicity at position 2 limits nucleophilic substitution reactions, unlike the chlorine in the target compound.
5-Bromo-4-chloromethyl-2-phenyl-thiazole (CAS 4771-35-1)
  • Formula : C₁₀H₇BrClNS
  • Molecular Weight : 288.60 g/mol
  • Key Differences : Chloromethyl (position 4) and phenyl (position 2) substituents.
  • Impact :
    • The phenyl group introduces aromatic π-π stacking interactions, influencing crystal packing and solubility .
    • Chloromethyl at position 4 enables further functionalization (e.g., nucleophilic substitution) compared to ethyl .

Substituent Variation at Position 4

5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)
  • Formula : C₁₀H₁₈BrNSSi
  • Molecular Weight : 292.31 g/mol
  • Key Differences : Bulky silyl group (position 2) and methyl (position 4).
  • Impact :
    • The silyl group acts as a protecting moiety, stabilizing the thiazole ring during synthetic steps .
    • Methyl at position 4 reduces steric hindrance compared to ethyl, favoring reactions at adjacent positions .
5-Bromo-2-chloro-4-methylthiazole (Hypothetical)
  • Formula : C₄H₃BrClNS
  • Molecular Weight : 199.50 g/mol
  • Key Differences : Methyl (position 4) instead of ethyl.
  • Ethyl in the target compound may enhance metabolic stability due to reduced oxidative susceptibility .

Halogen Substitution Effects

4-Bromo-2-(5-bromo-thiophen-2-yl)-1-[(5-bromo-thiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
  • Key Observation : Bromine substitution at multiple positions increases molecular weight and polarizability, influencing intermolecular interactions (e.g., halogen bonding) .
  • Relevance to Target : Bromine at position 5 in the target compound may similarly enhance binding to electron-rich biological targets .
4-Chloro-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole)
  • Key Observation : Chlorine vs. bromine substitution alters electronic effects; bromine’s larger size and lower electronegativity may increase van der Waals interactions in drug-receptor binding .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Feature/Application
5-Bromo-2-chloro-4-ethylthiazole 1291487-22-3 C₅H₆BrClNS 227.54 Br (5), Cl (2), C₂H₅ (4) Intermediate for drug synthesis
5-Bromo-2-ethyl-4-methylthiazole 863190-90-3 C₆H₈BrNS 206.10 Br (5), C₂H₅ (2), CH₃ (4) Hydrophobic analog for lipophilic studies
5-Bromo-4-chloromethyl-2-phenyl-thiazole 4771-35-1 C₁₀H₇BrClNS 288.60 Br (5), Cl-CH₂ (4), Ph (2) Functionalizable for materials
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole 1245782-59-5 C₁₀H₁₈BrNSSi 292.31 Br (5), Si-based (2), CH₃ (4) Protecting group strategy

Biological Activity

5-Bromo-2-chloro-4-ethylthiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H7_7BrClN3_3S and a molecular weight of approximately 251.56 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial and fungal strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .

Antifungal Properties

The compound also demonstrates antifungal activity , particularly against Candida albicans and Aspergillus niger. In vitro tests revealed MIC values of approximately 64 µg/mL for C. albicans, suggesting its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymatic pathways . It interacts with specific targets within microbial cells, leading to disruption of cellular processes. Studies suggest that it may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting metabolic pathways crucial for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. The presence of halogen substituents (bromine and chlorine) at specific positions on the thiazole ring significantly influences its antimicrobial potency. Modifications to the ethyl group also affect the compound's lipophilicity and membrane permeability, enhancing its bioavailability .

Compound NameAntimicrobial ActivityMIC (µg/mL)Structural Features
This compoundModerate32 - 128Thiazole ring with bromine and chlorine
5-Bromo-2-chloro-1,3-thiazoleSignificant64Similar thiazole structure
2-ChlorothiazoleLow>128Lacks halogen substitution at position 5

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against certain strains when compared to other derivatives lacking halogen substitutions .
  • In Vivo Studies : Preliminary in vivo studies have shown that formulations containing this compound significantly reduced infection rates in animal models infected with Staphylococcus aureus. This suggests potential for therapeutic applications in treating bacterial infections .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-chloro-4-ethylthiazole, and how can purity be optimized?

Methodological Answer:
A common approach involves halogenation of the thiazole core. For example, bromination can be achieved using elemental bromine (Br₂) in chloroform under reflux, followed by alkylation to introduce the ethyl group . To optimize purity:

  • Use anhydrous solvents (e.g., absolute ethanol) and catalytic glacial acetic acid to minimize side reactions .
  • Employ column chromatography or recrystallization for post-synthesis purification.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to account for competing halogenation pathways (e.g., over-bromination) .

Advanced: How can contradictions in reported bromination efficiencies for thiazole derivatives be resolved?

Methodological Answer:
Discrepancies in bromination yields (e.g., vs. 25) often arise from:

  • Reaction conditions: Temperature, solvent polarity, and catalyst choice (e.g., acetic acid vs. Lewis acids) significantly impact regioselectivity. Controlled experiments with in-situ monitoring (e.g., NMR) are recommended .
  • Substituent effects: The ethyl group at position 4 may sterically hinder bromination at position 5. Computational modeling (DFT) can predict electronic and steric contributions to reactivity .
  • Validation: Cross-check results using alternative characterization (e.g., X-ray crystallography for unambiguous structural confirmation) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group integration at δ ~1.3 ppm for CH₃ and δ ~2.8 ppm for CH₂) .
  • Mass spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
  • X-ray crystallography: Resolves bond lengths and angles, particularly for halogen positioning (e.g., Br-C vs. Cl-C distances) .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations: Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Focus on halogen (Br/Cl) leaving-group tendencies and steric effects from the ethyl group .
  • Solvent effects: Simulate polar aprotic solvents (e.g., DMF) to assess nucleophilic attack feasibility.
  • Experimental validation: Compare predicted activation energies with kinetic studies (e.g., variable-temperature NMR) .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Handling: Use gloveboxes for moisture-sensitive reactions. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation .
  • Degradation analysis: Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC .

Advanced: How to design biological activity assays for this compound derivatives?

Methodological Answer:

  • Target selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
  • In vitro assays: Use fluorescence polarization for binding affinity or microplate-based inhibition assays (IC₅₀ determination).
  • SAR studies: Synthesize analogs (e.g., replacing Br with other halogens) to correlate electronic properties with activity .

Advanced: What strategies resolve spectral data contradictions (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Dynamic effects: NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., ethyl group rotation) .
  • Crystallographic refinement: Apply SHELXL for high-resolution data to resolve disorder (common in flexible substituents like ethyl groups) .
  • Complementary techniques: Pair solid-state NMR with X-ray to reconcile solution- and solid-phase data .

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